Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)-
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Overview
Description
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)- is a bioactive chemical.
Scientific Research Applications
Synthesis and Structural Analysis
- Acetamide derivatives, including those with chloro, hydroxyethyl, and methylsulfonylbenzyl groups, are synthesized for generating combinatorial libraries based on natural products. One study focused on a title compound, C15H14ClNO2, part of a project to create a library based on a fungal natural product, emphasizing its non-planar molecular structure and hydrogen bond linkages (Davis & Healy, 2010).
Chemical Properties and Conformations
- Research has examined the conformations of various acetamide derivatives through dipole moment methods and quantum chemical calculations. This includes the study of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides and their conformers, which highlights the complex molecular orientations and equilibrium mixtures of these compounds (Ishmaeva et al., 2015).
Applications in Synthesis of Derivatives
- The synthesis of new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and related compounds has been investigated, focusing on the influence of solvent polarity on the chlorination process. This research contributes to the understanding of how different solvents affect the chemical properties of phenoxy acetamide additives (Wang et al., 2011).
Metabolism in Fungal Systems
- The metabolism of related compounds like metolachlor by fungi, such as Cunninghamella elegans, has been studied. This research revealed the fungus's ability to biotransform metolachlor into multiple metabolites, indicating its potential in biodegradation or biotransformation processes (Pothuluri et al., 1997).
Versatility in Pharmaceutical Products
- Acetamide moiety, a common functional group in many natural and pharmaceutical products, has been utilized in the synthesis of various compounds. The development of refined reagents for N-acetamide nucleophiles demonstrates the versatility and application potential of acetamide derivatives in pharmaceutical and natural product synthesis (Sakai et al., 2022).
Comparative Metabolism in Herbicides
- The metabolism of chloroacetamide herbicides, similar to the compound , in human and rat liver microsomes has been studied. This research provides insights into the differences in metabolic pathways and potential toxicological implications of these herbicides (Coleman et al., 2000).
Soil Interaction and Herbicidal Efficacy
- Studies on the adsorption, mobility, and efficacy of alachlor and metolachlor in soil demonstrate how soil properties influence the behavior of chloroacetamide herbicides. This research is crucial for understanding the environmental fate and agricultural applications of such compounds (Peter & Weber, 1985).
Properties
CAS No. |
3571-08-2 |
---|---|
Molecular Formula |
C12H16ClNO4S |
Molecular Weight |
305.78 g/mol |
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-N-[(4-methylsulfonylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H16ClNO4S/c1-19(17,18)11-4-2-10(3-5-11)9-14(6-7-15)12(16)8-13/h2-5,15H,6-9H2,1H3 |
InChI Key |
ZZJALKRPXIZHQP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN(CCO)C(=O)CCl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN(CCO)C(=O)CCl |
Appearance |
Solid powder |
3571-08-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(p-(methylsulfonyl)benzyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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